molecular formula C21H16ClF12N B597243 (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride CAS No. 1217463-08-5

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Cat. No. B597243
M. Wt: 545.797
InChI Key: CQFLULWFNBQFEP-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride” is a chemical compound with the empirical formula C21H15F12N · HCl . It has a molecular weight of 545.79 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: Cl.FC(F)(F)c1cc(cc(c1)C(F)(F)F)C([C@H]2CCCN2)c3cc(cc(c3)C(F)(F)F)C(F)(F)F . This string represents the connectivity and arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has an assay of ≥96.5% (HPLC) and is solid in form . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Asymmetric Catalysis

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is used in asymmetric catalysis. Smith et al. (2008) discuss scalable protocols for synthesizing phosphoramidite ligands, which are crucial in asymmetric catalysis. They mention compounds like (R)-2,2-Binaphthoyl-(S,S)-di(1-phenyl)aminoylphosphine, which share structural similarities with the compound , indicating its potential use in asymmetric catalysis processes (Smith et al., 2008).

2. Enantioselective Hydrogenation

Nagel and Roller (1998) explore the influence of non-coordinated stereocenters on enantioselective hydrogenation. Their research on pyrrolidines like 3,4-Bis{[2-(methyl-phenyl-oxophosphanyl)-ethyl]phenyl-phosphanyl}pyrrolidines, which are structurally related to (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride, suggests its potential application in enantioselective hydrogenation processes (Nagel & Roller, 1998).

3. Room Temperature Ionic Liquids (RTILs)

Zhang, Martin, and Desmarteau (2003) demonstrate the use of trifluoromethylated compounds in synthesizing room temperature ionic liquids (RTILs). They describe direct methylation or trifluoroethylation of imidazole and pyridine derivatives to produce high yields of corresponding salts, indicating the potential of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride in RTIL synthesis (Zhang, Martin, & Desmarteau, 2003).

4. Catalyst in Organic Synthesis

Ishihara, Niwa, and Kosugi (2008) found that zwitterionic salts, which include structures similar to the compound , can act as mild organocatalysts for transesterification reactions. This suggests that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride may have applications as a catalyst in organic synthesis (Ishihara, Niwa, & Kosugi, 2008).

5. Coordination Chemistry with Lanthanide Ions

Pailloux et al. (2009) discuss the synthesis and coordination properties of trifluoromethyl-decorated derivatives of pyridine ligands with lanthanide ions. Their research indicates that compounds similar to (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can bind in a tridentate mode to Ln(III) cations, suggesting potential applications in coordination chemistry (Pailloux et al., 2009).

properties

IUPAC Name

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFLULWFNBQFEP-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF12N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746167
Record name (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

CAS RN

1217463-08-5
Record name (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217463-08-5
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